

An In-depth Technical Guide to Benzenepentacarboxylic Acid (CAS 1585-40-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzenepentacarboxylic Acid

Cat. No.: B072655

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenepentacarboxylic acid, with the Chemical Abstracts Service (CAS) number 1585-40-6, is a polycarboxylic acid derivative of benzene. Its unique structure, featuring five carboxylic acid groups attached to a benzene ring, imparts specific chemical properties that make it a subject of interest in various scientific fields. This technical guide provides a comprehensive overview of the core properties, experimental protocols, and known applications of **benzenepentacarboxylic acid**, with a focus on its utility for research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **benzenepentacarboxylic acid** is essential for its application in experimental settings. The following tables summarize the key quantitative data available for this compound.

Table 1: General Properties of **Benzenepentacarboxylic Acid**

Property	Value	Reference(s)
CAS Number	1585-40-6	[1]
Molecular Formula	C ₁₁ H ₆ O ₁₀	[1]
Molecular Weight	298.16 g/mol	[1]
IUPAC Name	Benzene-1,2,3,4,5-pentacarboxylic acid	[1]
Synonyms	Pentacarboxybenzene	[1]

Table 2: Physical and Chemical Properties of **Benzenepentacarboxylic Acid**

Property	Value	Reference(s)
Physical State	Solid	[1]
Melting Point	No experimental value available. Predicted to be high.	
Boiling Point	642.3 °C at 760 mmHg (Predicted)	
Density	1.96 g/cm ³ (Predicted)	
Water Solubility	Forms a number of hydrates; quantitative data is limited but it is expected to be soluble in water.	[2][3]
pKa Values	pK ₁ : 1.80, pK ₂ : 2.73, pK ₃ : 3.96, pK ₄ : 5.25, pK ₅ : 6.46 (at 25°C)	[2]
LogP (Octanol/Water Partition Coefficient)	-0.4 (Predicted)	[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines protocols for the synthesis, purification, and analysis of **benzenepentacarboxylic acid**.

Synthesis

Benzenepentacarboxylic acid can be synthesized through the oxidation of appropriate polymethylbenzenes. A general approach involves the use of a strong oxidizing agent in an acidic or alkaline medium. One potential route is the oxidation of a pentamethylbenzene derivative.

Workflow for a potential synthesis route:



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Caption: A generalized workflow for the synthesis of **benzenepentacarboxylic acid**.

A study has shown the formation of **benzenepentacarboxylic acid** from the alkali-oxygen oxidation of coal-tar pitch that has been pre-treated.[4] This suggests that complex carbonaceous materials can serve as a starting point for its synthesis.

Purification

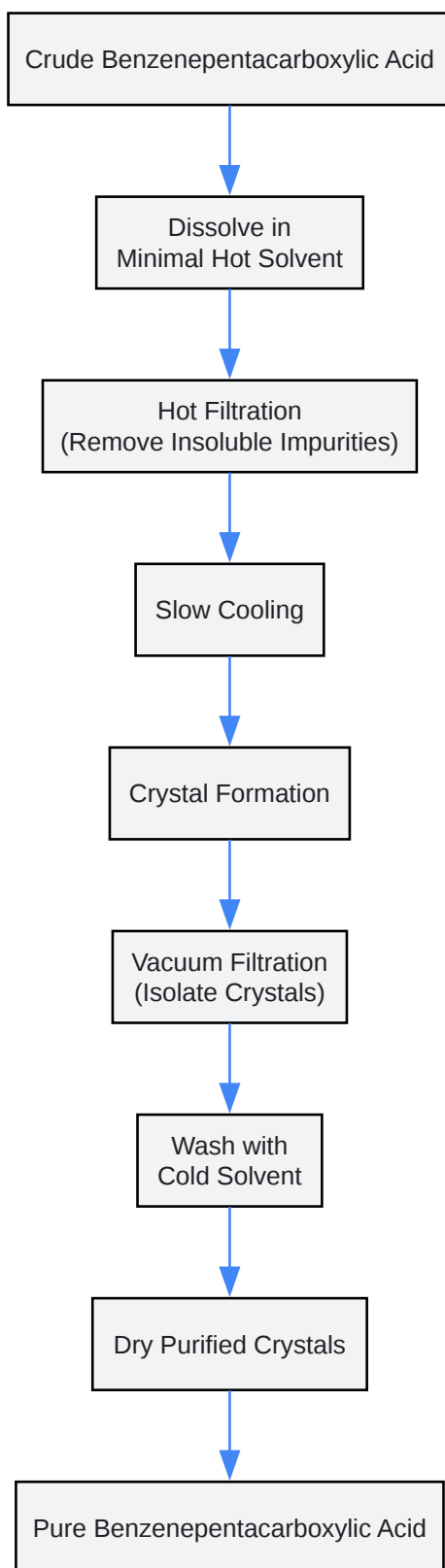
Recrystallization is a common and effective method for purifying solid organic compounds like **benzenepentacarboxylic acid**. The choice of solvent is critical and is based on the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

General Recrystallization Protocol:

- **Solvent Selection:** Test the solubility of the crude **benzenepentacarboxylic acid** in various solvents (e.g., water, ethanol, acetic acid) to find a suitable one. Water is a likely candidate due to the polar carboxylic acid groups.[5]

- **Dissolution:** Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.
- **Hot Filtration (if necessary):** If insoluble impurities are present, quickly filter the hot solution to remove them.
- **Crystallization:** Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.
- **Isolation:** Collect the purified crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- **Drying:** Dry the crystals thoroughly.

Logical Flow of the Recrystallization Process:



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Caption: A step-by-step diagram of the recrystallization process for purification.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation.

- ^1H NMR: The proton NMR spectrum of **benzenepentacarboxylic acid** is expected to show a signal for the single aromatic proton and a broad signal for the five acidic protons of the carboxyl groups. The chemical shift of the carboxylic acid protons is typically in the range of 10-13 ppm and can be concentration-dependent.[6]
- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the carbon atoms of the benzene ring and the carboxyl groups. The carboxyl carbons typically resonate in the range of 160-185 ppm.[7] Due to the molecule's symmetry, fewer than 11 signals may be observed.

Infrared (IR) Spectroscopy: The IR spectrum of **benzenepentacarboxylic acid** will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm^{-1} due to the hydrogen-bonded carboxylic acid dimers. A strong C=O stretching absorption is expected around 1700 cm^{-1} .

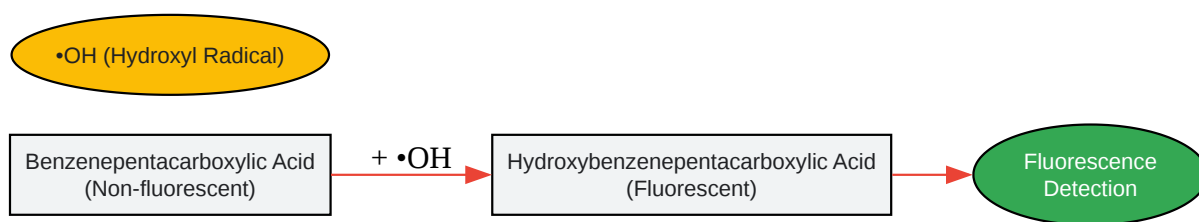
Biological Activity and Applications

The primary reported biological application of **benzenepentacarboxylic acid** is as a fluorescent probe for the detection and scavenging of hydroxyl radicals ($\bullet\text{OH}$).[8]

Fluorescent Probe for Hydroxyl Radicals

Benzenepentacarboxylic acid can be used for the fluorescent quantitative detection of hydroxyl radicals.[8] The principle of this application lies in the reaction of the hydroxyl radical with the benzene ring, which has only one available reaction site. This reaction produces a single fluorescent product, hydroxy**benzenepentacarboxylic acid**, allowing for accurate quantitative analysis.[8] This method is advantageous due to its simplicity, speed, strong specificity, and high sensitivity.[8] It is applicable for detecting hydroxyl radicals in systems with a pH of 5 or greater and at temperatures ranging from 20-98°C.[8]

Mechanism of Hydroxyl Radical Detection:



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Caption: The reaction of **benzenepentacarboxylic acid** with a hydroxyl radical to form a fluorescent product.

Metabolism and Toxicology

Currently, there is a lack of specific data on the in vivo metabolism and toxicological profile of **benzenepentacarboxylic acid**. As a xenobiotic carboxylic acid, it may undergo metabolic activation, potentially forming acyl-glucuronides or acyl-CoA thioesters.[9] However, without experimental data, its metabolic fate remains speculative. General studies on the metabolism of benzene indicate that it can be metabolized to various phenolic compounds and muconic acid.[10][11][12] It is important to note that **benzenepentacarboxylic acid** is a highly oxidized derivative and its metabolic pathway would likely differ significantly from that of benzene. Given the limited information, standard laboratory safety precautions should be taken when handling this compound.

Conclusion

Benzenepentacarboxylic acid is a polyfunctional aromatic compound with established utility as a fluorescent probe for hydroxyl radical detection. While its physicochemical properties are partially characterized, further experimental validation of its melting point and water solubility is warranted. Detailed protocols for its synthesis and purification are based on general organic chemistry principles but would benefit from specific published examples. A significant gap in the current knowledge exists regarding its biological interactions beyond its role as a chemical probe, including its metabolic fate and toxicological profile. This technical guide serves as a foundational resource for researchers, highlighting both the known attributes of **benzenepentacarboxylic acid** and the areas requiring further investigation to fully unlock its potential in scientific and drug development applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Benzenepentacarboxylic Acid (CAS 1585-40-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072655#benzenepentacarboxylic-acid-cas-number-1585-40-6-properties]

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